Nickel dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Nickel dioxide and its nanoparticles are synthesized through several methods, each offering unique advantages. Techniques such as solvothermal, physical, and chemical approaches, including microwave-assisted methods and combustion synthesis, have been developed to optimize the production of this compound nanoparticles with desired characteristics (Jaji et al., 2020); (Bhosale & Bhanage, 2015); (Vijayadarshan et al., 2017). These methods are refined to control the particle size, morphology, and crystallinity, which are crucial for the material's application in catalysis, energy storage, and other areas.

Molecular Structure Analysis

The molecular structure of this compound nanoparticles is determined using various characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses provide insights into the crystalline structure, morphology, and particle size, essential for understanding the material's properties and potential applications (Maurya et al., 2017); (Din et al., 2018).

Chemical Reactions and Properties

This compound nanoparticles exhibit unique chemical reactions and properties, including catalytic activity and interactions with various chemical species. These properties are explored through studies on catalysis, where this compound nanoparticles have shown significant potential in enhancing reaction rates and selectivity (Kumar et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as optical characteristics and magnetic properties, are closely linked to their nanostructured form. These properties are investigated using techniques like photoluminescence spectroscopy and magnetic measurements, providing insights into the material's band gap and magnetic behavior, which are pertinent to applications in photonics and spintronics (Meybodi et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are crucial for its application in areas such as electrocatalysis and environmental remediation. Studies have focused on the material's electrocatalytic activity, photocatalytic efficiency, and interactions with other chemical species, revealing its potential in energy conversion and pollutant degradation (Ezhilarasi et al., 2020).

作用機序

Target of Action

Nickel dioxide (NiO2) primarily targets the process of electrocatalytic reduction of carbon dioxide (CO2) . This process is considered an effective strategy for mitigating the energy crisis and the greenhouse effect . Nickel is widely used in single-atom catalysts (SACs) owing to its special electronic structure .

Mode of Action

This compound interacts with its targets through a process known as electrocatalytic reduction . In this process, nickel single-atom catalysts (Ni-SACs) provide a promising strategy for the electrochemical reduction of CO2 to CO . The CO2 to CO conversion along the trans path has a lower energy barrier because the trans-COOH intermediate is more stable than cis-COOH . The CO2 is converted into trans-COOH with a lower barrier .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of CO2 into useful chemicals . This process is essential for addressing environmental, ecological, and climate problems . Nickel plays a central role in these pathways as an essential element for a variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in the form of nanoparticles, is an area of active research It is known that nickel nanoparticles have unique physicochemical features such as biochemical, magnetic, optical, and electrical changes at the cellular, atomic, and molecular levels .

Result of Action

The result of this compound’s action is the reduction of CO2 to CO . This process is considered an effective strategy for mitigating the energy crisis and the greenhouse effect . The CO2 to CO conversion along the trans path has a lower energy barrier because the trans-COOH intermediate is more stable than cis-COOH . The CO2 is converted into trans-COOH with a lower barrier .

Action Environment

The action of this compound can be influenced by various environmental factors. Coordination environment engineering on nickel single-atom catalysts for CO2 electroreduction has emerged as a promising strategy to boost the activity of single atom catalysts (SACs) in electrocatalytic CO2 reduction reactions (CO2 RR) .

Safety and Hazards

将来の方向性

特性

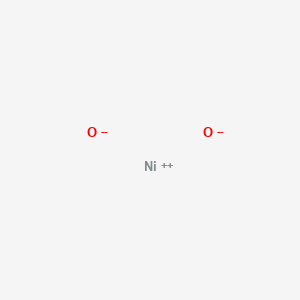

IUPAC Name |

nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2O/q+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPUNCYMXRSMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014246 |

Source

|

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.692 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12035-36-8 |

Source

|

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)